molecular formula C11H12O4 B8791631 Methyl 4-(1,3-dioxolan-2-yl)benzoate

Methyl 4-(1,3-dioxolan-2-yl)benzoate

Cat. No. B8791631
M. Wt: 208.21 g/mol
InChI Key: BNHGKLCJHMOJSX-UHFFFAOYSA-N
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Patent
US05439925

Procedure details

8.2 g (0.05 mol) of methyl 4-formylbenzoate, 25 ml of ethylene glycol, 3.5 g of ZnCl2 and 200 ml of xylene are introduced into a round-bottomed flask. The mixture is heated to reflux and the water formed is separated after settling has taken place, the organic phase is evaporated to dryness, the reaction medium is poured into water, the mixture is extracted with ethyl ether and the organic phase is separated after settling has taken place, dried over magnesium sulphate and evaporated. 10.4 g (100%) of the expected product are collected in the form of a colorless oil.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)=O.[CH2:13]([OH:16])[CH2:14][OH:15].C1(C)C(C)=CC=CC=1>[Cl-].[Cl-].[Zn+2].O>[O:15]1[CH2:14][CH2:13][O:16][CH:1]1[C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
25 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
200 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
is separated after settling
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated to dryness
ADDITION
Type
ADDITION
Details
the reaction medium is poured into water
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
the organic phase is separated after settling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
10.4 g (100%) of the expected product are collected in the form of a colorless oil

Outcomes

Product
Name
Type
Smiles
O1C(OCC1)C1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.